molecular formula C16H18N2O5S B2442607 (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide CAS No. 1798428-69-9

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide

Cat. No.: B2442607
CAS No.: 1798428-69-9
M. Wt: 350.39
InChI Key: KSNAHLZRSLQEQW-RVDMUPIBSA-N
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Description

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is a research-grade chemical compound offered as part of a collection of rare and unique chemicals for early discovery research. This molecule features a 6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene core, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in a wide spectrum of biologically active compounds . The integration of a benzenesulfonamide group is a common strategy in drug design, as this moiety can contribute to target binding and modulate physicochemical properties. Pyran-based scaffolds are known for their diverse pharmacological activities and are found in numerous natural products and approved therapeutics . Heterocyclic compounds like this one are of significant interest in organic and medicinal chemistry research, comprising at least half of all organic chemistry research worldwide . They are frequently investigated for their potential interactions with various biological targets, including enzymes and receptors . This product is sold for Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, as no analytical data is collected for this product. All sales are final.

Properties

IUPAC Name

4-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-9-14(19)15(16(20)23-10)11(2)18-8-7-12-3-5-13(6-4-12)24(17,21)22/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCQQXWCZQGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=C(C=C2)S(=O)(=O)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The compound’s action results in the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, it disrupts the production of nucleotides and thus halts DNA synthesis. This leads to the cessation of bacterial cell division and growth.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be inhibited by the presence of pus

Biological Activity

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is a synthetic compound with significant biological activity, particularly as an antibacterial agent. Its structure features a sulfonamide moiety, which is known for its pharmacological properties, including inhibition of bacterial growth. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 350.39 g/mol
  • Purity : Typically 95%.

The primary biological activity of (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is attributed to its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial in the folic acid biosynthesis pathway in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively disrupts folic acid metabolism, leading to reduced bacterial proliferation.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic processes. The following table summarizes some key findings related to its antibacterial efficacy:

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide has potential as an effective antibacterial agent against both Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance utilized isolated rat heart models. The results indicated that (E)-4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to control conditions. This suggests potential cardiovascular benefits or effects on hemodynamics .

Case Studies

  • In Vitro Studies : A series of in vitro studies demonstrated that the compound effectively inhibited bacterial growth in culture conditions mimicking physiological environments. The studies employed various concentrations and assessed bacterial viability using standard microbiological techniques.
  • Docking Studies : Computational docking studies have provided insights into the interaction between (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide and calcium channels, suggesting its potential role as a calcium channel blocker. This interaction may contribute to its observed cardiovascular effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • High permeability across cellular membranes.
  • Favorable metabolic stability.

These parameters indicate that the compound may have suitable pharmacokinetic characteristics for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide, and how do reaction parameters affect yield?

  • Methodology : The compound is synthesized via condensation reactions between sulfonamide precursors and functionalized pyran derivatives. For example, Schiff base formation (imine linkage) between aminoethylbenzenesulfonamide and a 6-methyl-2,4-dioxopyran-3-ylidene carbonyl group is critical. Optimized conditions include using NaCNBH₃ as a reducing agent in dichloroethane under mild temperatures to stabilize the (E)-configuration .
  • Key Parameters :

Reaction ParameterImpact
Solvent (1,2-dichloroethane)Enhances solubility of intermediates
Temperature (room temperature)Minimizes side reactions
Reducing Agent (NaCNBH₃)Selectively stabilizes imine bonds
  • Yield Optimization : Purity (>95%) is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Core Techniques :

  • NMR : ¹H and ¹³C NMR confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for CH=N) and sulfonamide group (δ 3.1–3.3 ppm for SO₂NH₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, bond angles and torsion angles between the pyran ring and benzenesulfonamide moiety validate the planar geometry .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 1320–1350 cm⁻¹ (S=O asymmetric stretching) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity for this sulfonamide derivative?

  • Strategy : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to predict binding affinities to targets like bacterial dihydropteroate synthase (DHPS). For example, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental antimicrobial IC₅₀ values (2.5–5.0 µM) .
  • Data Contradiction Analysis : If experimental activity deviates from predictions, molecular dynamics simulations (100 ns) assess protein-ligand stability. Root-mean-square deviation (RMSD) >2.5 Å suggests poor binding, necessitating structural modifications .

Q. What experimental approaches validate the (E)-configuration in solution vs. solid-state environments?

  • Solid-State : Single-crystal X-ray diffraction (SCXRD) confirms the (E)-isomer’s dominance (99% occupancy) in the crystalline lattice .
  • Solution-State : NOESY NMR detects spatial proximity between the pyran methyl group (δ 2.1 ppm) and benzenesulfonamide protons, confirming the (E)-configuration’s stability in DMSO .
  • Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) show the (E)-isomer is 12.3 kcal/mol more stable than the (Z)-form due to reduced steric hindrance .

Q. How do substituents on the pyran ring influence the compound’s electronic properties and reactivity?

  • Substituent Effects :

SubstituentElectronic EffectReactivity Impact
6-Methyl+I (electron-donating)Stabilizes pyran’s enol tautomer, enhancing electrophilicity at C4
2,4-Dioxo−M (electron-withdrawing)Increases conjugation, reducing redox potential
  • Experimental Validation : Cyclic voltammetry reveals a redox peak at −0.75 V (vs. Ag/AgCl), correlating with the pyran ring’s electron-deficient character .

Data-Driven Contradiction Resolution

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

  • Hypothesis Testing :

  • Polar Solvents (DMSO, MeOH) : High solubility (≥50 mg/mL) due to hydrogen bonding with sulfonamide and carbonyl groups .
  • Nonpolar Solvents (Hexane) : Poor solubility (<1 mg/mL) due to the compound’s planar, conjugated structure .
    • Validation : Hansen solubility parameters (δD, δP, δH) quantify cohesive energy density mismatches. A Δδ > 5 MPa¹/² indicates immiscibility in hexane .

Q. What causes variability in antimicrobial activity across studies, and how can it be mitigated?

  • Sources of Variability :

  • Strain-Specific Resistance : Gram-negative bacteria (e.g., E. coli) show higher MIC values (16 µg/mL) vs. Gram-positive strains (4 µg/mL) due to outer membrane barriers .
  • Assay Conditions : Serum protein binding (e.g., 85% binding in fetal bovine serum) reduces free drug concentration. Use serum-free media for in vitro assays .
    • Mitigation : Standardize protocols (CLSI guidelines) and include positive controls (e.g., sulfamethoxazole) to calibrate activity thresholds .

Methodological Recommendations

  • Synthesis : Prioritize NaCNBH₃-mediated reductive amination for stereochemical control .
  • Characterization : Combine SCXRD with NOESY NMR to resolve configuration ambiguities .
  • Computational Validation : Use hybrid DFT/molecular docking to predict and optimize bioactivity .

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